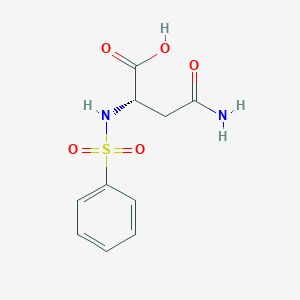

N-Phenysulfonyl-L-asparagine

Description

Its molecular structure features a phenylsulfonyl group (-SO₂C₆H₅) attached to the α-amino group of asparagine, resulting in a twisted conformation due to tetrahedral geometries at sulfur (S1) and carbons (C7, C9) . Key structural characteristics include intermolecular hydrogen bonding between sulfonyl oxygen (O2) and amido nitrogen (N2) of adjacent molecules, as well as interactions between the amido oxygen (O6) and carboxylate oxygen (O4) .

Properties

CAS No. |

156185-87-4 |

|---|---|

Molecular Formula |

C10H12N2O5S |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

(2S)-4-amino-2-(benzenesulfonamido)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O5S/c11-9(13)6-8(10(14)15)12-18(16,17)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H2,11,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

OHXNRHYFNANGEC-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonamide vs. Carbamate Derivatives

- N-Phenylsulfonyl-L-asparagine ’s phenylsulfonyl group enhances steric bulk and hydrogen-bonding capacity compared to carbamate-protected analogs (e.g., Fmoc or Cbz derivatives in ). This may influence solubility and binding affinity in biological systems.

- N-[(Phenylmethoxy)carbonyl]-L-phenylalanylglycyl-L-asparagine (CAS 191337-69-6) incorporates a peptide backbone, making it relevant for drug delivery or protease-targeted therapies , whereas the sulfonamide group in N-Phenylsulfonyl-L-asparagine is more typical of enzyme inhibitors .

Fluorogenic and Bioactive Derivatives

- The trifluoromethylcoumarin-linked derivative (CAS 182253-73-2) serves as a caspase-3 substrate, leveraging fluorescence for enzymatic activity monitoring . In contrast, N-Phenylsulfonyl-L-asparagine’s bioactivity is inferred from sulfonamide’s historical role in antimicrobial agents .

- N2-Formyl-L-asparagine (CAS 93923-85-4) is a minimal modification of asparagine, primarily used in studying post-translational modifications , unlike the sulfonamide derivative’s broader synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.